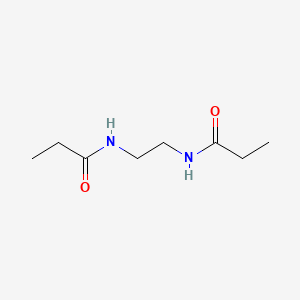
N-(2-Propanamidoethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Propanamidoethyl)propanamide is an organic compound that belongs to the class of primary carboxylic acid amides It is characterized by the presence of an amide functional group, which is a derivative of carboxylic acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(2-Propanamidoethyl)propanamide can be synthesized through several methods. One common approach involves the condensation reaction between urea and propanoic acid. Another method is the dehydration of ammonium propionate . Additionally, the compound can be prepared using N,N’-dicyclohexylcarbodiimide (DCC) mediated coupling between amines and carboxylic acids .
Industrial Production Methods
In industrial settings, this compound is typically produced using propionic acid and ammonium hydroxide as raw materials. The process involves mixing these materials at room temperature, followed by gradual heating in a reactor with rectifying columns to extract liquid solutions continuously. The amidation reaction generates the desired compound, which is then processed through reduced pressure distillation, recrystallization, filtering, and drying to meet quality demands .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Propanamidoethyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The amide group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, and substituted amides, depending on the type of reaction and reagents used.
Applications De Recherche Scientifique
N-(2-Propanamidoethyl)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of fine chemicals, solvents, and other industrial products
Mécanisme D'action
The mechanism of action of N-(2-Propanamidoethyl)propanamide involves its interaction with specific molecular targets and pathways. As an amide, it can form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes and lead to specific physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-(2-Propanamidoethyl)propanamide include other primary carboxylic acid amides such as:
- Propionamide
- Acetamide
- Butyramide
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. Its versatility makes it valuable in multiple fields, from organic synthesis to potential therapeutic applications .
Propriétés
Numéro CAS |
3403-77-8 |
|---|---|
Formule moléculaire |
C8H16N2O2 |
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
N-[2-(propanoylamino)ethyl]propanamide |
InChI |
InChI=1S/C8H16N2O2/c1-3-7(11)9-5-6-10-8(12)4-2/h3-6H2,1-2H3,(H,9,11)(H,10,12) |
Clé InChI |
USEVKDWMVPLICN-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)NCCNC(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


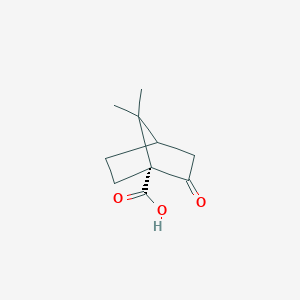
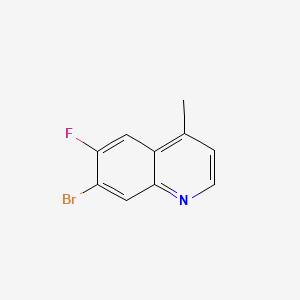
![3-Chloro-1-methoxy-5,6-dihydrocyclopenta[C]pyridin-7-one](/img/structure/B13907440.png)
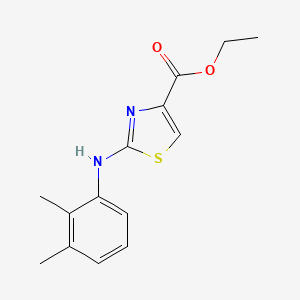
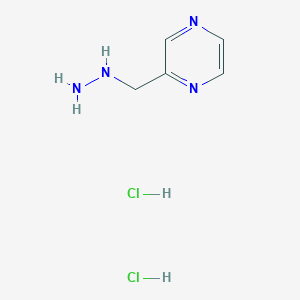
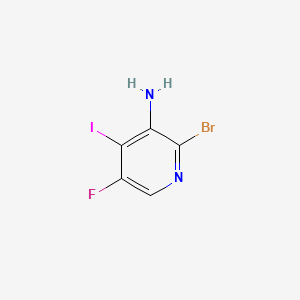
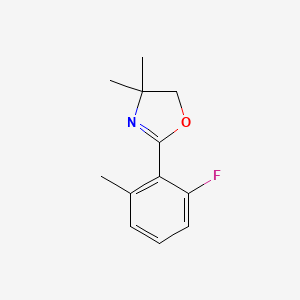
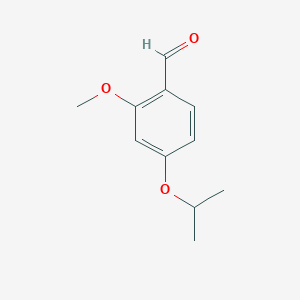
![1,4,7,10,13-Pentaoxacyclopentadecane, 2-[(2-propenyloxy)methyl]-](/img/structure/B13907462.png)
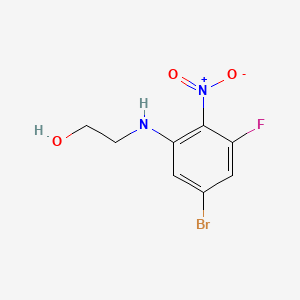
![Rel-(1R,5S,6S)-3-azabicyclo[3.2.0]heptan-6-ol](/img/structure/B13907470.png)
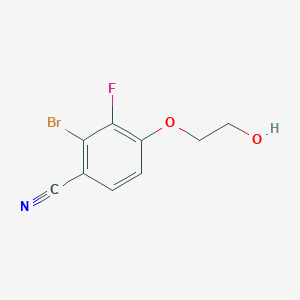
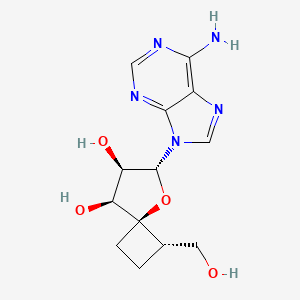
![10-Hydroxy-9-methoxy-6-nitro-2H-phenanthro[3,4-d][1,3]dioxole-5-carboxylic acid](/img/structure/B13907482.png)
